Methyl 10-iododecanoate

Description

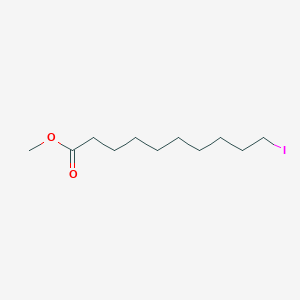

Methyl 10-iododecanoate is an organic compound with the molecular formula C11H21IO2. It is a methyl ester derivative of 10-iododecanoic acid.

Properties

CAS No. |

53602-13-4 |

|---|---|

Molecular Formula |

C11H21IO2 |

Molecular Weight |

312.19 g/mol |

IUPAC Name |

methyl 10-iododecanoate |

InChI |

InChI=1S/C11H21IO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |

InChI Key |

RSMSAUHFYNBLRF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 10-iododecanoate can be synthesized through the esterification of 10-iododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 10-iododecanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

Reduction Reactions: The compound can be reduced to form methyl 10-decanol.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

Substitution: Methyl 10-decanol.

Reduction: Methyl 10-decanol.

Oxidation: 10-iododecanoic acid.

Scientific Research Applications

Methyl 10-iododecanoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.

Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism studies.

Medicine: Explored for its potential use in radiolabeling and imaging studies due to the presence of iodine.

Industry: Utilized in the production of specialty chemicals and as a reagent in the synthesis of complex molecules

Mechanism of Action

The mechanism of action of methyl 10-iododecanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in radiolabeling, the iodine atom can be detected using imaging techniques, allowing for the tracking of the compound within biological systems. The ester functional group also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Methyl 10-bromodecanoate: Similar structure but with a bromine atom instead of iodine.

Methyl 10-chlorodecanoate: Contains a chlorine atom instead of iodine.

Methyl 10-decanol: The alcohol derivative of methyl 10-iododecanoate.

Uniqueness: The iodine atom also influences the compound’s physical and chemical properties, making it distinct from its bromine and chlorine analogs .

Biological Activity

Methyl 10-iododecanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by diverse research findings and data tables.

This compound (C11H21IO2) is an iodinated fatty acid ester that possesses unique chemical properties due to the presence of the iodine atom. This halogenation can influence its interaction with biological systems, potentially enhancing its reactivity and biological efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant inhibitory effects against a range of pathogenic microorganisms.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

| Candida albicans | 128 µg/mL |

The above table summarizes the MIC values obtained from various studies, indicating that this compound is particularly effective against Pseudomonas aeruginosa , a common pathogen associated with infections in immunocompromised patients .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the disruption of mitochondrial function and activation of caspase pathways.

Case Study: Apoptotic Induction in Cancer Cell Lines

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Increased apoptosis : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells.

- Cell cycle arrest : The compound caused G1 phase arrest, preventing cells from progressing to DNA synthesis.

- Caspase activation : Elevated levels of cleaved caspases were observed, indicating activation of the apoptotic pathway.

These findings suggest that this compound may serve as a lead compound for the development of new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of fatty acid esters allows them to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that iodinated compounds can induce oxidative stress in cells, leading to apoptosis.

- Targeting Specific Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Q & A

Q. How should researchers integrate primary experimental data with literature findings to resolve mechanistic ambiguities?

- Methodological Answer :

- Systematic Review : Compare kinetic data (e.g., reaction rates) with published values for analogous compounds .

- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., iodine’s electronic effects on ester reactivity).

- Sensitivity Analysis : Use statistical tools (e.g., PCA) to assess variable contributions to observed outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.